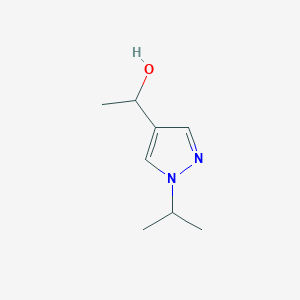

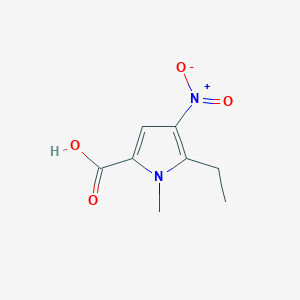

(1R,3R)-3-Aminocyclopentanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"(1R,3R)-3-Aminocyclopentanol" is a compound that has been explored for its potential use in the synthesis of carbocyclic nucleosides, which are important isosteres of nucleosides with various antiviral and antineoplastic activities.

Synthesis Analysis

The synthesis of compounds related to "(1R,3R)-3-Aminocyclopentanol" often involves multi-step processes. For instance, the chirospecific synthesis of a closely related compound, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, includes the synthesis of (S)-2-aminoadipic acid, Dieckmann cyclization, and further elaboration to the target compound (Bergmeier, Cobas, & Rapoport, 1993). Another related synthesis approach for (1R,3R,5S)-1-amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane, involves converting (R)-2-((benzyloxy)ethyl)oxirane to a series of lactones leading to the target compound (Chang et al., 1994).

Aplicaciones Científicas De Investigación

Chemistry and Structural Analysis

The studies surrounding the structural analysis and chemical properties of compounds related to “(1R,3R)-3-Aminocyclopentanol” have contributed significantly to the field of organic chemistry and drug design. For instance, the utilization of proton nuclear magnetic resonance (1H NMR) spectroscopy has been paramount in phenotyping metabolic profiles, showcasing the ability of 1H NMR to provide detailed quantitative data on amino acids and other metabolites (Rankin et al., 2014). This technique's robustness and reproducibility have made it an invaluable tool in the synthesis and analysis of complex organic compounds, including aminocyclopentanol derivatives.

Pharmacological Implications

The pharmacological exploration of compounds structurally related to “(1R,3R)-3-Aminocyclopentanol” has unveiled potential therapeutic applications. The research into heterocyclic compounds, such as 1,3,4-oxadiazoles, has demonstrated the significance of these structures in developing new medicinal agents for treating various diseases (Nayak & Poojary, 2019). These findings underscore the potential of “(1R,3R)-3-Aminocyclopentanol” analogs in contributing to the discovery of new therapeutic molecules with enhanced efficacy and specificity.

Material Science and Engineering

In material science, the study and application of conducting polymers modified with molecularly imprinted polymers (MIPs) for electrochemical detection of amino acids represent a forward leap in sensor technology (Dinu & Apetrei, 2022). The relevance of this research lies in its potential to innovate biomedical devices and sensors, enabling more accurate and rapid detection of biomolecules. This advancement could pave the way for the development of new diagnostic tools and devices, leveraging the unique chemical properties of “(1R,3R)-3-Aminocyclopentanol” and its derivatives.

Safety And Hazards

The safety and hazards associated with “(1R,3R)-3-Aminocyclopentanol” are not explicitly mentioned in the sources.

Direcciones Futuras

The future directions for the study and application of “(1R,3R)-3-Aminocyclopentanol” are not explicitly mentioned in the sources. However, a related compound, “(1R,3R)-1-amino-3-methylcyclohexane”, has been used in the synthesis of 8-substituted menthylamines9.

Please note that the information provided is based on the closest related compounds available in the sources and may not fully represent the exact properties of “(1R,3R)-3-Aminocyclopentanol”. For more accurate and detailed information, further research and analysis would be required.

Propiedades

IUPAC Name |

(1R,3R)-3-aminocyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3R)-3-Aminocyclopentanol | |

CAS RN |

124555-33-5 |

Source

|

| Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)